Methyl thieno[2,3-d]pyrimidine-4-carboxylate
Description
Structural Classification and Nomenclature
This compound belongs to the heterocyclic compound class characterized by a fused ring system incorporating both thiophene and pyrimidine moieties. The systematic nomenclature follows the Hantzsch-Widman convention for heterocyclic compounds, where the thiophene ring is designated with the prefix "thia" and the pyrimidine structure maintains its established nomenclature. The compound's International Union of Pure and Applied Chemistry name is this compound, reflecting the specific fusion pattern of the heterocyclic rings and the location of the carboxylate ester functional group.
The structural classification reveals several key features that define this compound's chemical identity. The thieno[2,3-d]pyrimidine core represents one of three possible isomeric arrangements of fused thiophene and pyrimidine rings, specifically characterized by the 2,3-fusion pattern. This particular fusion geometry creates a planar, aromatic system that contributes to the compound's stability and potential for intermolecular interactions. The carboxylate ester functionality at position 4 introduces additional chemical reactivity and serves as a handle for further synthetic modifications.
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: COC(=O)C1=C2C=CSC2=NC=N1, which provides a linear representation of the compound's connectivity. This notation clearly illustrates the spatial arrangement of atoms and the electronic structure that underlies the compound's chemical behavior. The molecular weight of 194.21 g/mol positions this compound within the range typical for small molecule pharmaceuticals and synthetic intermediates.
Historical Development in Heterocyclic Chemistry
The development of thienopyrimidine chemistry can be traced to the broader evolution of heterocyclic compound synthesis, particularly the recognition of fused ring systems as privileged scaffolds in medicinal chemistry. The historical significance of thieno[2,3-d]pyrimidine derivatives emerged from their structural relationship to naturally occurring purine bases, which led researchers to investigate their potential as bioisosteres. This relationship proved particularly important as scientists sought to develop compounds that could mimic the biological activity of adenine and guanine while potentially offering improved pharmacological properties.
The synthetic methodologies for constructing thieno[2,3-d]pyrimidine systems have evolved significantly over time, with key contributions from various research groups developing efficient routes to these heterocyclic frameworks. The Gewald reaction, originally developed for thiophene synthesis, became instrumental in preparing aminothiophene intermediates that serve as precursors to thienopyrimidine systems. This methodology provided researchers with reliable access to the core structural framework necessary for further functionalization.
The recognition of thienopyrimidines as promising scaffolds in drug discovery gained momentum through systematic structure-activity relationship studies that demonstrated their broad spectrum of biological activities. These investigations revealed that the thieno[2,3-d]pyrimidine framework could accommodate various substitution patterns while maintaining favorable pharmacological profiles. The development of efficient synthetic routes to this compound and related compounds has facilitated expanded research into their potential applications.
Position Within Thienopyrimidine Derivatives
This compound occupies a distinctive position within the broader family of thienopyrimidine derivatives, representing one of three major isomeric classes that include thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. Each isomeric class exhibits unique electronic and steric properties that influence their biological activities and synthetic accessibility. The thieno[2,3-d]pyrimidine isomer, exemplified by the methyl carboxylate derivative, has shown particular promise in medicinal chemistry applications due to its favorable molecular geometry and electronic distribution.
The carboxylate functionality at position 4 distinguishes this compound from other thieno[2,3-d]pyrimidine derivatives and provides specific opportunities for chemical modification and biological activity modulation. Research has demonstrated that the 4-position represents a critical site for structure-activity relationships in thienopyrimidine derivatives, with various substituents at this position significantly affecting biological properties. The methyl ester group introduces both electronic and steric effects that can influence the compound's interaction with biological targets.
Comparative analysis of thienopyrimidine derivatives reveals that the thieno[2,3-d]pyrimidine scaffold offers several advantages over its isomeric counterparts. The specific fusion pattern creates an optimal balance between molecular rigidity and conformational flexibility, characteristics that are often desirable in pharmaceutical applications. Additionally, the synthetic accessibility of thieno[2,3-d]pyrimidine derivatives through established methodologies makes them attractive targets for medicinal chemistry campaigns.
| Compound Property | This compound | Reference Compounds |
|---|---|---|
| Molecular Formula | C8H6N2O2S | Various thienopyrimidines |
| Molecular Weight | 194.21 g/mol | 150-250 g/mol range |
| Chemical Abstract Service Number | 175293-84-2; 2385922-81-4 | Compound-specific |
| Fusion Pattern | 2,3-thieno-pyrimidine | Multiple isomers available |
| Functional Group | Methyl carboxylate | Variable substituents |
The position of this compound within the thienopyrimidine family is further defined by its role as both a synthetic intermediate and a compound of independent interest. Synthetic routes to this compound typically employ methyl 2-aminothiophene-3-carboxylate as a starting material, followed by condensation reactions with appropriate formamidine derivatives. This synthetic accessibility has made the compound valuable for preparing libraries of related derivatives through further functional group manipulations.
Recent research has highlighted the versatility of the thieno[2,3-d]pyrimidine scaffold in accommodating diverse biological activities, ranging from anticancer properties to antimicrobial effects. Within this context, this compound serves as a representative example of how specific substitution patterns can be optimized for particular therapeutic applications. The compound's structural features provide a foundation for understanding broader structure-activity relationships within the thienopyrimidine class.
| Isomeric Class | Fusion Pattern | Representative Activities | Synthetic Accessibility |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | 2,3-fusion | Anticancer, antimicrobial | High |
| Thieno[3,2-d]pyrimidines | 3,2-fusion | Antimalarial, antiviral | Moderate |
| Thieno[3,4-d]pyrimidines | 3,4-fusion | Various biological activities | Variable |
Properties
IUPAC Name |
methyl thieno[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTPIRWSBCEFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CSC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl thieno[2,3-d]pyrimidine-4-carboxylate and its derivatives have been tested in vitro against human and mouse cell linesThienopyrimidine derivatives, a broader class of compounds that include this compound, have been reported to inhibit various enzymes and pathways.
Mode of Action
It’s known that thienopyrimidine derivatives can inhibit various enzymes, which can lead to the inhibition of several signal transduction pathways. This inhibition can lead to effects such as reduced cell proliferation and differentiation, which are key processes in the progression of diseases like cancer.
Biochemical Analysis
Biochemical Properties
Methyl thieno[2,3-d]pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can inhibit the activity of protein kinases, thereby affecting various cellular processes. Additionally, this compound has been found to interact with topoisomerases, enzymes that help manage DNA topology during replication. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, meaning it can inhibit the growth and multiplication of cancer cells. This effect is primarily due to its interaction with protein kinases and topoisomerases, which are essential for cell division and DNA replication. Furthermore, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases by binding to their active sites. This binding prevents the phosphorylation of target proteins, thereby disrupting various signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can inhibit topoisomerases by stabilizing the DNA-topoisomerase complex, preventing the re-ligation of DNA strands. This inhibition leads to DNA damage and ultimately cell death. The compound’s ability to modulate gene expression further enhances its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of target enzymes and prolonged anticancer activity. Degradation of the compound can lead to reduced efficacy over time. Long-term studies in vitro and in vivo have demonstrated that continuous exposure to this compound can result in persistent inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of determining the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of active metabolites. These metabolites can further interact with cellular targets, enhancing the compound’s biological activity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, where it exerts its effects on target enzymes and pathways. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can localize in other cellular compartments, such as the cytoplasm and mitochondria, where it influences various cellular processes. The subcellular localization of the compound is essential for its ability to modulate gene expression and induce apoptosis in cancer cells.
Biological Activity
Methyl thieno[2,3-d]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the thieno[2,3-d]pyrimidine family, characterized by a fused thiophene and pyrimidine ring structure. This compound can be synthesized through various methods, including one-pot reactions involving 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones and aromatic aldehydes .
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For example, a study found that certain thieno[2,3-d]pyrimidine derivatives inhibited the proliferation of MCF-7 (breast cancer), A549 (lung cancer), PC-9 (lung cancer), and PC-3 (prostate cancer) cells with IC50 values ranging from 0.94 μM to 18.28 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 15 | A549 | 0.94 |
| Compound 19 | MCF-7 | 0.013 |
| Compound IIIa | T-47D | 0.056 |
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis .
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have shown that this compound derivatives generally exhibit low toxicity towards normal human liver cells while maintaining high potency against cancer cells. For example, one study reported that the synthesized compounds demonstrated IC50 values greater than 4000 µg/mL against normal cells but significantly lower values against targeted cancer cells .
Case Studies
- Compound VIb : This derivative exhibited potent activity against ovarian and breast cancer cell lines with over 80% inhibition observed in various assays. It primarily targets PI3K pathways, which are often dysregulated in cancers .
- Compound 9k : Identified as a potent antagonist for the LHRH receptor with an IC50 of 0.06 nM, this compound showcases the potential of thieno[2,3-d]pyrimidines as effective therapeutic agents in hormone-dependent cancers .
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated the antibacterial potential of thieno[2,3-d]pyrimidine derivatives, including methyl thieno[2,3-d]pyrimidine-4-carboxylate. These compounds have been synthesized and tested against a range of bacterial strains, particularly focusing on antibiotic-resistant organisms.
- Mechanism of Action : Thieno[2,3-d]pyrimidinedione derivatives have shown significant activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 16 mg/L against resistant strains, indicating their potency as novel antibacterial agents .
- Cytotoxicity : Importantly, while exhibiting antibacterial properties, these compounds also demonstrated low cytotoxicity towards mammalian cells with IC50 values around 40-50 mg/L, suggesting a favorable therapeutic index .
Anticancer Properties
This compound has also been investigated for its anticancer effects. Various derivatives of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit tumor cell growth.
- Inhibition of Tumor Cell Proliferation : In vitro studies using the MTT assay revealed that certain derivatives exhibited significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and BGC-823 (gastric cancer). For instance, one compound showed an IC50 value of 13.42 μg/mL against MCF-7 cells .
- Mechanistic Insights : The inhibition of d-Dopachrome tautomerase activity by thieno[2,3-d]pyrimidine derivatives has been linked to their anticancer effects. Compounds targeting this enzyme demonstrated low micromolar IC50 values, indicating their potential as selective anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored in recent research.
- Inhibition of Mediators : Some derivatives have been shown to inhibit inflammatory mediators involved in various pathways. For example, certain compounds were effective in suppressing the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammatory responses .
Summary Table of Biological Activities
| Activity | Target Organisms/Cells | IC50/MIC Values | References |
|---|---|---|---|
| Antibacterial | MRSA, VRE | 2–16 mg/L | |
| Anticancer | HepG2, MCF-7, BGC-823 | 13.42 μg/mL | |
| Anti-inflammatory | Various inflammatory pathways | Low micromolar |
Case Studies and Research Insights
- Antibacterial Study : A comprehensive study synthesized multiple thieno[2,3-d]pyrimidinedione derivatives and evaluated their antibacterial activity against resistant strains. The findings highlighted the potential for these compounds to serve as templates for developing new antibiotics .
- Cancer Research : In a study focusing on the inhibition of tumor cell proliferation, several thieno[2,3-d]pyrimidinone derivatives were synthesized and tested. The results indicated that some compounds could selectively inhibit cancer cell growth while exhibiting minimal toxicity towards normal cells .
- Mechanistic Studies : Research exploring the mechanism behind the anti-inflammatory effects of these compounds revealed that they could modulate key signaling pathways involved in inflammation. This positions them as promising candidates for further development in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thieno[2,3-d]pyrimidine derivatives are heavily influenced by substituents on the thiophene and pyrimidine rings. Below is a comparative analysis:
Key Observations :
- Ester Groups : Methyl/ethyl esters at C4 or C6 are common, facilitating hydrolysis to carboxylic acids for further functionalization (e.g., and describe LiOH-mediated ester hydrolysis) .
- Halogen Substitutions : Chloro groups (e.g., in Ethyl 4-chloro-5-methyl derivatives) increase reactivity but may reduce bioavailability due to higher molecular weight .
- Amino Groups: 4-Amino derivatives (e.g., Ethyl 4-amino-5-methyl compounds) exhibit improved anticancer activity, likely due to hydrogen-bonding interactions with biological targets .
Preparation Methods
Stepwise Synthetic Route from Methyl 2-aminothiophene-3-carboxylate
A well-documented method begins with commercially available methyl 2-aminothiophene-3-carboxylate as the starting material. The synthesis proceeds through the following main steps:
Condensation with formimidamide : This step forms the pyrimidine ring by reacting the amino group on the thiophene with formimidamide, facilitating ring closure to the thieno[2,3-d]pyrimidine core.
Chlorination : The intermediate is chlorinated to introduce a good leaving group at the 4-position of the pyrimidine ring, enabling further substitution.
Nucleophilic substitution : The chlorine atom is replaced by a nucleophile, often an amine or other substituent, to yield the final functionalized product.
This three-step process yields the target compound with an overall yield of approximately 54%, as confirmed by mass spectrometry and proton nuclear magnetic resonance spectroscopy.
Alternative Methodologies and Precursors
Other synthetic strategies involve the use of ethyl 2-amino-4-methyl-5-(pyridin-2-ylcarbamoyl)thiophene-3-carboxylate as a synthon, prepared via Gewald’s methodology. This intermediate serves as a versatile precursor for various thieno[2,3-d]pyrimidine derivatives, including those bearing carboxylate substituents at the 4-position.
Cyclization Techniques
Cyclization remains a critical step in the synthesis of thieno[2,3-d]pyrimidine-4-carboxylate derivatives. The most common approach involves:
- Cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate : This method facilitates the formation of the pyrimidine ring fused to the thiophene, yielding carboxylic acid derivatives that can be further esterified to methyl esters.
However, literature indicates that the preparation of thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives (and their esters) is less explored and more challenging compared to the 2-carboxylic acid analogs. This is due to limited synthetic methods and difficulties in accessing these compounds in high yields.
Summary of Key Reaction Conditions and Yields
Research Findings and Challenges
The total yield of the three-step synthesis from methyl 2-aminothiophene-3-carboxylate is moderate (~54%), indicating room for optimization.
The synthesis of thieno[2,3-d]pyrimidine-4-carboxylate derivatives is less developed compared to the 2-carboxylic acid counterparts, with fewer efficient synthetic protocols available.
The cyclization approach using ethyl cyanoformate is popular but may require additional steps to convert carboxylic acids to methyl esters, adding complexity.
The scarcity of pharmacological studies on 4-carboxylate derivatives is partly due to synthetic challenges limiting their availability.
Q & A
Q. What are the common synthetic routes for Methyl thieno[2,3-d]pyrimidine-4-carboxylate?
this compound is synthesized via the Niementowski reaction, which involves condensation of 2-amino-3-methoxycarbonylthiophene with formamide at elevated temperatures (200°C). Alternative methods include cyclization using urea or nitriles as cyclizing agents. Reaction optimization often requires controlling temperature and solvent polarity, with phosphorus oxychloride (POCl₃) used to introduce chlorinated derivatives for downstream functionalization .
Q. How is NMR spectroscopy utilized to characterize thieno[2,3-d]pyrimidine derivatives?
¹H NMR analysis distinguishes thieno[2,3-d]pyrimidine derivatives from isomeric forms (e.g., thieno[3,2-d]pyrimidine) by examining coupling patterns between thiophene and pyrimidine protons. For example, in DMSO-d₆, protons on the thiophene ring exhibit distinct δ-values (e.g., 7.2–8.5 ppm for aromatic protons), with no long-range coupling observed in the [2,3-d] isomer compared to [3,2-d] analogs. Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) must be accounted for during interpretation .
Advanced Research Questions
Q. How do substituent modifications impact the biological activity of thieno[2,3-d]pyrimidine derivatives?
Introducing substituents (e.g., trifluoromethyl phenoxy groups or pyridyl amides) enhances antimicrobial activity by improving target binding affinity. For instance, coupling 2-chloro-4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine with substituted carboxylic acids via acid-amine coupling reagents (e.g., EDC/HOBt) increases lipophilicity and hydrogen-bonding interactions. Structure-activity relationship (SAR) studies suggest electron-withdrawing groups at the 4-position enhance potency against Gram-positive bacteria .
Q. What mechanistic role does POCl₃ play in synthesizing thieno[2,3-d]pyrimidin-4-one derivatives?
POCl₃ acts as a cyclizing agent and chlorination source in reactions with γ-butyrolactam or propargyl derivatives. For example, POCl₃ facilitates the formation of a tetracyclic thieno[2,3-d]pyrimidin-4-one by promoting intramolecular cyclization at 368–371 K. The reagent ratio (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) is critical to avoid side reactions, such as over-chlorination .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from solvent impurities, tautomerism, or regioisomeric byproducts. Cross-validation with ¹³C NMR and HSQC experiments helps assign ambiguous peaks. For instance, differentiating 6-methylthieno[2,3-d]pyrimidine-4-thiol from its isomers requires analyzing sulfur-induced deshielding effects in ¹H NMR and comparing experimental data with computational predictions (e.g., DFT calculations) .
Q. What strategies are effective in designing docking studies for antimicrobial thieno[2,3-d]pyrimidine derivatives?
Molecular docking against bacterial targets (e.g., DNA gyrase or dihydrofolate reductase) involves:
- Preparing ligand libraries with protonation states adjusted to physiological pH.
- Validating docking protocols using co-crystallized ligands (RMSD < 2.0 Å).
- Incorporating flexible residues in the active site to account for induced-fit binding. Studies on pyridyl amides highlight the importance of π-π stacking with Tyr residues and hydrogen bonding with Asp/Glu side chains for inhibitory activity .
Methodological Considerations
- Reaction Optimization : Use high-purity reagents (e.g., Alfa Aesar products) and monitor reactions via TLC or HPLC to minimize byproducts .
- Biological Assays : Employ MIC (Minimum Inhibitory Concentration) testing against standard bacterial strains (e.g., S. aureus ATCC 29213) with ciprofloxacin as a positive control .
- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs) and report solvent-specific chemical shifts to enable cross-study comparisons .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
